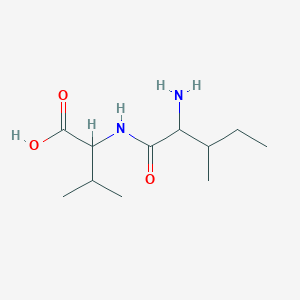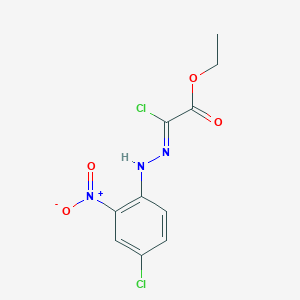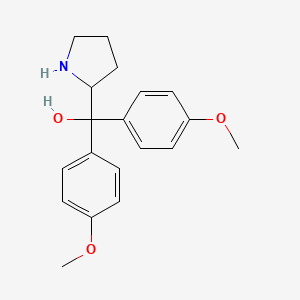
IV dipeptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “IV dipeptide” refers to a dipeptide that inhibits the enzyme dipeptidyl peptidase IV (DPP-IV). Dipeptidyl peptidase IV is an enzyme that plays a crucial role in glucose metabolism by degrading incretin hormones, which are involved in the regulation of insulin secretion. Inhibition of dipeptidyl peptidase IV has therapeutic potential for the treatment of type 2 diabetes mellitus and other metabolic disorders .
準備方法
Synthetic Routes and Reaction Conditions
IV dipeptides can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase synthesis. Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. This method allows for precise control over the sequence and length of the peptide .
In solution-phase synthesis, the dipeptide is synthesized in a liquid medium, often using protecting groups to prevent unwanted side reactions. Common reagents used in these syntheses include coupling agents like dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide .
Industrial Production Methods
Industrial production of IV dipeptides often involves enzymatic hydrolysis of protein sources, such as fish skin gelatin or milk proteins, using specific proteases like ginger protease or papain. These enzymes selectively cleave peptide bonds to release dipeptides with inhibitory activity against dipeptidyl peptidase IV .
化学反応の分析
Types of Reactions
IV dipeptides undergo various chemical reactions, including:
Oxidation: IV dipeptides can be oxidized to form disulfide bonds between cysteine residues, stabilizing the peptide structure.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.
Substitution: Amino acid residues in IV dipeptides can undergo substitution reactions, where one amino acid is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction leads to free thiol groups .
科学的研究の応用
IV dipeptides have a wide range of scientific research applications, including:
Chemistry: IV dipeptides are used as model compounds to study peptide synthesis, structure, and reactivity.
Biology: IV dipeptides are studied for their role in enzyme inhibition and protein-protein interactions.
作用機序
The mechanism of action of IV dipeptides involves the inhibition of dipeptidyl peptidase IV. Dipeptidyl peptidase IV is an enzyme that cleaves dipeptides from the N-terminus of polypeptides. IV dipeptides bind to the active site of dipeptidyl peptidase IV, preventing it from cleaving its natural substrates, such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. This inhibition leads to increased levels of these incretin hormones, which enhance insulin secretion and lower blood glucose levels .
類似化合物との比較
IV dipeptides can be compared with other dipeptidyl peptidase IV inhibitors, such as:
Sitagliptin: A synthetic dipeptidyl peptidase IV inhibitor used as an antidiabetic drug.
Vildagliptin: Another synthetic dipeptidyl peptidase IV inhibitor with similar therapeutic effects.
Natural Peptides: Various food-derived peptides, such as those from milk and fish, also exhibit dipeptidyl peptidase IV inhibitory activity.
IV dipeptides are unique in their natural origin and potential for use in functional foods and nutraceuticals, offering a more holistic approach to managing metabolic disorders .
特性
分子式 |
C11H22N2O3 |
|---|---|
分子量 |
230.30 g/mol |
IUPAC名 |
2-[(2-amino-3-methylpentanoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C11H22N2O3/c1-5-7(4)8(12)10(14)13-9(6(2)3)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16) |
InChIキー |
BCXBIONYYJCSDF-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)N |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one](/img/structure/B13386005.png)
![4-Methyl-2-[[oxo-(1-phenylmethoxycarbonyl-2-pyrrolidinyl)methyl]amino]pentanoic acid](/img/structure/B13386012.png)

![sodium,[(2R)-2,3-di(dodecanoyloxy)propyl] hydrogen phosphate](/img/structure/B13386040.png)
![disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B13386045.png)
![but-2-enedioic acid;3-[1-[(4-methyl-6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B13386047.png)
![4-[5-[(3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B13386052.png)
![tert-butyl N-[(E)-[amino-(3-methylphenyl)methylidene]amino]carbamate](/img/structure/B13386059.png)
![tert-Butyl (6S)-6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13386075.png)

![[5-(4-Amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13386099.png)
![2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid](/img/structure/B13386103.png)
![ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-2,2-dioxo-1,3,3a,4,4a,5,6,7,8,8a,9,9a-dodecahydronaphtho[2,3-c]thiophen-6-yl]carbamate;ethyl N-[4-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-2,2-dioxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-naphtho[3,2-c][1,2]thiazol-7-yl]carbamate;ethyl N-[4-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-2-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f]indol-7-yl]carbamate](/img/structure/B13386106.png)
![N-butan-2-yl-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B13386108.png)
